Cas no 824-60-2 (endo-2-Acetyl-5-norbornene)

endo-2-Acetyl-5-norbornene structure
endo-2-Acetyl-5-norbornene structure
Product Name:endo-2-Acetyl-5-norbornene
N.o CAS:824-60-2
MF:C9H12O
MW:136.190982818604
CID:39993
PubChem ID:11040758
Update Time:2025-04-19

endo-2-Acetyl-5-norbornene Propriedades químicas e físicas

Nomes e Identificadores

    • endo-2-Acetyl-5-norbornene
    • endo-2-Acetylbicyclo[2.2.1]hept-5-ene
    • 1-[(1R,2R,4R)-Bicyclo[2.2.1]hept-5-en-2-yl]ethan-1-one
    • SCHEMBL11689296
    • rac-1-[(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl]ethan-1-one
    • 1-((1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl)ethan-1-one
    • endo-2-acetylbicyclo[2.2.1]hept-5-en
    • 1-[(1R,2R,4R)-2-bicyclo[2.2.1]hept-5-enyl]ethanone
    • 107740-92-1
    • 824-60-2
    • EN300-7434225
    • Ethanone, 1-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl- (9CI)
    • 1-(endo-Bicyclo[2.2.1]hept-5-en-2-yl)ethanone
    • Inchi: 1S/C9H12O/c1-6(10)9-5-7-2-3-8(9)4-7/h2-3,7-9H,4-5H2,1H3/t7-,8+,9+/m1/s1
    • Chave InChI: NIMLCWCLVJRPFY-VGMNWLOBSA-N
    • SMILES: O=C(C)[C@@H]1C[C@@H]2C=C[C@H]1C2

Propriedades Computadas

  • Massa Exacta: 136.089
  • Massa monoisotópica: 136.089
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 10
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 193
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 3
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 17.1A^2
  • XLogP3: 1.3

Propriedades Experimentais

  • Densidade: 1.049
  • Ponto de ebulição: 191 ºC
  • Ponto de Flash: 62 ºC
  • PSA: 17.07000
  • LogP: 1.78760

endo-2-Acetyl-5-norbornene Preçomais >>

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endo-2-Acetyl-5-norbornene Método de produção

Método de produção 1

Condições de reacção
1.1 Catalysts: 2215917-88-5 Solvents: Dichloromethane ;  10 min, rt
1.2 2 h, rt
Referência
Facile Synthesis of a New Chiral BINOL-Silica Hybrid Catalyst for Asymmetric Diels-Alder and Aza Michael Reactions
Saeidian, Hamid ; et al, Catalysis Letters, 2018, 148(5), 1366-1374

Método de produção 2

Condições de reacção
1.1 rt → 185 °C; 60 min, 200 psi, 185 °C
Referência
Diels-Alder reactions of dienophiles and cyclopentadiene using a sealed tube protocol
Taylor, Richard T.; et al, International Electronic Conference on Synthetic Organic Chemistry, 2011, ,

Método de produção 3

Condições de reacção
Referência
Synthesis of cyclic alkenes by pericyclic reactions. Diels-Alder reactions
Fringuelli, F.; et al, Science of Synthesis, 2010, 47, 561-736

Método de produção 4

Condições de reacção
1.1 190 °C; 37 - 45 °C
2.1 Catalysts: Pyridinium, 3,3′-[phosphinicobis(oxy)]bis[1-octyl-, tetrakis[3,5-bis(trifluorome… Solvents: Chloroform-d ;  5 - 10 s, 20 °C
Referência
Electrostatically Enhanced Phosphoric Acids: A Tool in Bronsted Acid Catalysis
Ma, Jie; et al, Organic Letters, 2016, 18(22), 5812-5815

Método de produção 5

Condições de reacção
Referência
Synthesis of cyclic alkenes by pericyclic reactions. Diels-Alder reactions
Fringuelli, F.; et al, Science of Synthesis, 2010, 47, 561-736

Método de produção 6

Condições de reacção
1.1 Solvents: Dichloromethane
2.1 Reagents: Hydrochloric acid Solvents: Diethyl ether
3.1 Solvents: Diethyl ether
Referência
Cationic products from the O-protonation reaction of 2-acylnorbornadiene complexes of rhodium with hydrogen chloride in ether: structure, reactivity and nature of the hydrogen bond
Chizhevskii, I. T.; et al, Journal of Organometallic Chemistry, 1987, 335(1), 109-23

Método de produção 7

Condições de reacção
1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Solvents: 1-Hexyl-3-methylimidazolium tetrafluoroborate ;  30 min, rt
Referência
Enhanced Diels-Alder reactions: on the role of mineral catalysts and microwave irradiation in ionic liquids as recyclable media
Lopez, Ignacio; et al, Tetrahedron, 2007, 63(13), 2901-2906

Método de produção 8

Condições de reacção
Referência
Synthesis of cyclic alkenes by pericyclic reactions. Diels-Alder reactions
Fringuelli, F.; et al, Science of Synthesis, 2010, 47, 561-736

Método de produção 9

Condições de reacção
1.1 -
2.1 Catalysts: Water ;  5 h, 30 °C
Referência
Diels-Alder Reaction with Hydrophilic Dienes and Dienophiles
Shrinidhi, Annadka, ChemistrySelect, 2016, 1(12), 3016-3021

Método de produção 10

Condições de reacção
1.1 Solvents: Diethyl ether
Referência
Cationic products from the O-protonation reaction of 2-acylnorbornadiene complexes of rhodium with hydrogen chloride in ether: structure, reactivity and nature of the hydrogen bond
Chizhevskii, I. T.; et al, Journal of Organometallic Chemistry, 1987, 335(1), 109-23

Método de produção 11

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether
2.1 Solvents: Diethyl ether
Referência
Cationic products from the O-protonation reaction of 2-acylnorbornadiene complexes of rhodium with hydrogen chloride in ether: structure, reactivity and nature of the hydrogen bond
Chizhevskii, I. T.; et al, Journal of Organometallic Chemistry, 1987, 335(1), 109-23

Método de produção 12

Condições de reacção
1.1 Solvents: Benzene
2.1 Solvents: Dichloromethane
3.1 Reagents: Hydrochloric acid Solvents: Diethyl ether
4.1 Solvents: Diethyl ether
Referência
Cationic products from the O-protonation reaction of 2-acylnorbornadiene complexes of rhodium with hydrogen chloride in ether: structure, reactivity and nature of the hydrogen bond
Chizhevskii, I. T.; et al, Journal of Organometallic Chemistry, 1987, 335(1), 109-23

endo-2-Acetyl-5-norbornene Raw materials

endo-2-Acetyl-5-norbornene Preparation Products

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